molecular formula C7H16N2 B1291425 1,3,3-Trimethylpiperazine CAS No. 741288-57-3

1,3,3-Trimethylpiperazine

Cat. No.: B1291425
CAS No.: 741288-57-3
M. Wt: 128.22 g/mol
InChI Key: KVWMFPQRDKFZMP-UHFFFAOYSA-N
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Description

1,3,3-Trimethylpiperazine is an organic compound belonging to the piperazine family It is characterized by the presence of three methyl groups attached to the piperazine ring

Scientific Research Applications

1,3,3-Trimethylpiperazine has several applications in scientific research:

Safety and Hazards

The safety information for 1,3,3-Trimethylpiperazine indicates that it is classified under GHS05, which denotes that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a derivative of piperazine, which is known to act as a GABA receptor agonist . .

Mode of Action

If it shares similar properties with piperazine, it might bind directly and selectively to its targets, causing changes in the cellular environment

Biochemical Pathways

The biochemical pathways affected by 1,3,3-Trimethylpiperazine are not well-documented. Given the lack of specific information, it’s challenging to summarize the affected pathways and their downstream effects. If it acts similarly to piperazine, it might influence the gabaergic system , which plays a crucial role in various neurological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with methylating agents under controlled conditions. For instance, the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Comparison with Similar Compounds

  • 1,2,4-Trimethylpiperazine
  • 1,4-Dimethylpiperazine
  • 2,2-Dimethylpiperazine

Comparison: 1,3,3-Trimethylpiperazine is unique due to the specific positioning of its methyl groups on the piperazine ring. This structural arrangement imparts distinct chemical and physical properties compared to its analogs. For instance, the steric hindrance and electronic effects of the methyl groups can influence the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

1,3,3-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)6-9(3)5-4-8-7/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWMFPQRDKFZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741288-57-3
Record name 1,3,3-trimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiAlH4 (1M in THF, 32.5 mL, 32.5 mmol, 1.5 equiv) was added to a solution of 3,3-dimethyl-2-oxo-piperazine-1-carboxylic acid tert-butyl ester (Step 114.3) (4.95 g, 21.7 mmol) in THF (100 mL) at 50° C., under an argon atmosphere. The resulting mixture was stirred for 3 h at 50° C., cooled to 0° C., quenched by addition of acetone and concentrated. The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 2 g of the title compound as a yellow oil. Title compound: ESI-MS: 129.1.
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
3,3-dimethyl-2-oxo-piperazine-1-carboxylic acid tert-butyl ester
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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